molecular formula C15H12O4 B5544925 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

Cat. No. B5544925
M. Wt: 256.25 g/mol
InChI Key: CLXGIVMJARVUKQ-UHFFFAOYSA-N
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Description

8-Acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one is a chemical compound belonging to the class of organic compounds known as furochromenones. These compounds are characterized by a fused furan and chromenone structure and exhibit diverse biological activities.

Synthesis Analysis

The synthesis of related furochromenone structures often involves multi-component reactions, as described by Zhou et al. (2013), where they developed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of furochromenone derivatives has been studied using various spectroscopic techniques. Swarnalatha et al. (2015) carried out experimental and theoretical investigations on the structure, electronic, and vibrational characteristics of 9-methoxy-2H-furo[3,2-g]chromen-2-one, using techniques such as FT-IR and FT-Raman spectroscopy, along with DFT calculations (Swarnalatha et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of similar compounds has been explored in studies like that by Ali et al. (2020), who synthesized a novel 3-chloro derivative and investigated its reactivity with mono- and di-nitrogen nucleophiles, producing various novel compounds (Ali et al., 2020).

Physical Properties Analysis

The physical properties of furochromenone derivatives, including polymorphism, have been studied by Ghouili et al. (2015). They described a new polymorph of 3-acetyl-4-hydroxy-2H-chromen-2-one, noting strong intramolecular hydrogen bonds and weak intermolecular interactions, which play a crucial role in the stability and physical properties of these compounds (Ghouili et al., 2015).

Chemical Properties Analysis

In terms of chemical properties, the esterification reactions of furochromenones have been studied by Sun et al. (2008), who explored the reactions of 9-(hydroxyimino)-4-methyl-8,9-dihydrofuro[2,3-h]chromen-2-one with acid chlorides, leading to various oxime-esters and other products (Sun et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

  • Conventional and Microwave-Assisted Syntheses: Derivatives of coumarin and angelicin, including compounds structurally related to 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one, have been synthesized using both conventional and microwave-assisted methods. Their solid structures were analyzed using NMR spectroscopy, with certain derivatives showing potential anticancer activity in vitro (Hejchman et al., 2011).

Chemical Reactivity and Derivatives

  • Novel Derivatives Synthesis: Research has been conducted on the synthesis of novel derivatives from similar compounds, investigating their chemical reactivity and potential to produce new chemical structures (Ali et al., 2020).
  • Multicomponent Condensation: A new approach has been developed for the synthesis of compounds with structural similarities, utilizing multicomponent condensation processes (Lichitsky et al., 2021).

Potential Anticancer Activity

  • Anticancer Screening: Compounds structurally related to 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one have been evaluated for potential anticancer activity, showing promising sensitivity in leukemia, non-small-cell lung, and renal cancer lines (Hejchman et al., 2011).

Antibacterial and α-Glucosidase Inhibitory Activity

  • Bioactivity Evaluation: New polycyclic phenol derivatives, including compounds related to 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one, have shown antibacterial activity against certain Gram-positive strains and in vitro α-glucosidase inhibitory activity (Liu et al., 2022).

Future Directions

The future directions for research on 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one could include further investigation of its synthesis methods, especially under green conditions . Additionally, more research could be done to investigate its biological properties and potential applications in medicine .

properties

IUPAC Name

8-acetyl-4,9-dimethylfuro[2,3-h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-7-6-12(17)19-15-10(7)4-5-11-13(15)8(2)14(18-11)9(3)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXGIVMJARVUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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